2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid
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Overview
Description
2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid precursor followed by carboxylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)nicotinic acid
Uniqueness
2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents, such as chlorine or methyl groups.
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPDZVSESBCYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690902 |
Source
|
Record name | 3,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-00-6 |
Source
|
Record name | 3,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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